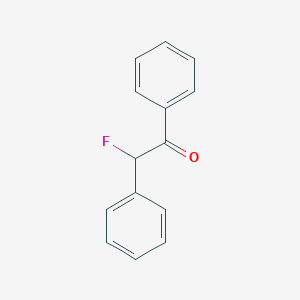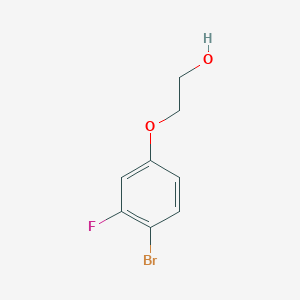
(4-(Cyclopropylcarbamoyl)-3-methylphenyl)boronic acid
Overview
Description
(4-(Cyclopropylcarbamoyl)-3-methylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropylcarbamoyl group and a methyl group. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropylcarbamoyl)-3-methylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of boronic acids. These methods often utilize metal-free, photoinduced borylation reactions that provide high yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
(4-(Cyclopropylcarbamoyl)-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phenols.
Reduction: Boranes or boronate esters.
Substitution: Substituted aryl derivatives.
Scientific Research Applications
(4-(Cyclopropylcarbamoyl)-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(Cyclopropylcarbamoyl)-3-methylphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyclopropylcarbamoyl and methyl groups, making it less sterically hindered.
[4-(Cyclopropylcarbamoyl)phenyl]boronic acid: Similar structure but without the methyl group.
[3-Methylphenyl]boronic acid: Lacks the cyclopropylcarbamoyl group.
Uniqueness
(4-(Cyclopropylcarbamoyl)-3-methylphenyl)boronic acid is unique due to the presence of both the cyclopropylcarbamoyl and methyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C11H14BNO3 |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
[4-(cyclopropylcarbamoyl)-3-methylphenyl]boronic acid |
InChI |
InChI=1S/C11H14BNO3/c1-7-6-8(12(15)16)2-5-10(7)11(14)13-9-3-4-9/h2,5-6,9,15-16H,3-4H2,1H3,(H,13,14) |
InChI Key |
CRDGQMHVPOLLDL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CC2)C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B8675906.png)










